Iopydone

Description

Historical Perspective on Iodinated Contrast Media Development

The history of contrast media is intimately linked with the evolution of radiology since its inception in the late 19th century. The development of these agents has been crucial in overcoming the limitations of plain radiography, which primarily visualizes dense structures like bone. mpijournal.org Early efforts focused on identifying substances that could selectively attenuate X-rays, thereby creating contrast between different tissues and organs. mpijournal.org

Initial explorations into contrast agents for radiography involved substances like bismuth salts, used in the late 1890s to study the gastrointestinal tract. radiologykey.com However, these early agents often presented toxicity issues. mpijournal.orgradiologykey.com The accidental discovery of iodine's radiopacity in the early 1920s marked a significant turning point. car.ca Researchers observed that urine from patients treated with iodine-containing compounds for syphilis was visible on X-rays, leading to the first successful clinical pyelogram in 1923 using iodinated compounds. car.ca Another early milestone was the use of Lipiodol, an iodinated oil, which allowed for the visualization of closed body structures and vessels starting in 1921. jcpres.comguerbet.comguerbet.com

The field of radiographic contrast media saw radical changes with the introduction of water-soluble products. Diatrizoate, marketed in 1953, represented a major advancement, enabling improved cardiovascular and urological exploration. jcpres.com The 1970s and 1980s witnessed the advent of non-ionic low-osmolality contrast media, which offered better tolerability compared to earlier high-osmolar agents. radiologykey.comjcpres.com The continuous evolution has led to the development of various iodinated compounds with refined chemical structures to improve efficacy and safety profiles. radiologykey.comnih.gov

Iopydone holds a place in the history of radiographic contrast media as an early example of an iodinated organic contrast agent. It is a pyridine (B92270) derivative that was patented as a radiographic contrast medium, particularly noted for its use in bronchography. ncats.io An aqueous suspension containing this compound and Iopydol, known as Hytrast, was utilized in some countries and clinical trials suggested it provided good quality bronchograms with fine bronchial wall coating. ncats.io The introduction of iodides of the pyridine nucleus in 1929 for excretory urography, such as Uroselectan, also highlights the early exploration of pyridine derivatives in contrast media development. nih.gov

This compound as an Iodinated Pyridone Derivative

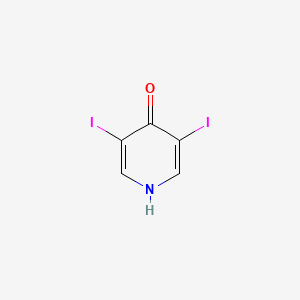

This compound is chemically classified as an iodinated pyridone derivative. nih.gov Its molecular formula is C₅H₃I₂NO. nih.govuni.lufda.gov It is also known by synonyms such as 3,5-Diiodopyridin-4-ol, 3,5-Diiodo-4-hydroxypyridine, and 3,5-Diiodo-4-pyridone. nih.gov The structure contains a pyridine ring substituted with two iodine atoms. drugbank.com Specifically, its IUPAC name is 3,5-diiodo-1H-pyridin-4-one. nih.govsmolecule.com

Here is a table summarizing key chemical identifiers and properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅H₃I₂NO | nih.govuni.lufda.gov |

| Molecular Weight | 346.89 g/mol | nih.govfda.govsmolecule.com |

| IUPAC Name | 3,5-diiodo-1H-pyridin-4-one | nih.govsmolecule.com |

| CAS Number | 5579-93-1, 7153-08-4 | nih.gov |

| PubChem CID | 21752 | nih.govuni.lufda.gov |

| XLogP3 | 1.5 | nih.govuni.lu |

| Monoisotopic Mass | 346.83041 Da | nih.govuni.lu |

Research Significance and Scope of this compound Studies

The research significance of this compound primarily lies in its historical role as an iodinated contrast agent and its chemical properties as a diiodinated pyridone. Studies involving this compound contribute to the broader understanding of the development and characteristics of early contrast media. While less commonly used in modern clinical practice compared to newer agents, research related to this compound can still be relevant in historical analyses of radiology, studies on the chemical evolution of contrast agents, and potentially in exploring the properties of iodinated heterocyclic compounds. The scope of this compound studies may encompass its synthesis methods, chemical reactions such as reduction, hydrolysis, and further iodination, and its physical and chemical properties. smolecule.com Research could also involve examining its historical application in specific procedures like bronchography and comparing its performance and characteristics to other contrast agents used during that era. Understanding the scope of research involves defining the boundaries and focus of the study, including the specific aspects of this compound being investigated. insight7.ioeditage.comatlasti.comdiscoverphds.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPFEVLOFNAKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063954 | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-93-1, 7153-08-4 | |

| Record name | Iopydone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopydone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopydone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopydone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iopydone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPYDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6B56XB19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Iopydone

Advanced Synthesis Pathways for Iopydone and its Analogs

No information could be retrieved on the advanced synthesis pathways for this compound or any of its analogs.

Mechanistic Investigations of this compound Synthesis Reactions

There is no available literature detailing mechanistic investigations into the synthesis of this compound.

Novel Reagents and Catalysts in this compound Synthesis

Information regarding novel reagents and catalysts specifically employed in the synthesis of this compound is not present in the searched literature.

Optimization of Reaction Conditions for Yield and Purity

No studies on the optimization of reaction conditions to improve the yield and purity of this compound could be located.

Derivatization Strategies for Modified this compound Compounds

Specific derivatization strategies for creating modified this compound compounds are not described in the available scientific literature.

Halogenation and Functional Group Modifications

There is no information available on the halogenation or other functional group modifications of this compound.

Conjugation to Ligands for Targeted Applications

No research detailing the conjugation of this compound to ligands for targeted applications could be identified.

Compound Names

Development of Prodrugs and Metabolically Stable Analogs

The development of prodrugs and metabolically stable analogs is a critical step in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can be used to overcome various challenges such as poor solubility, low permeability, rapid metabolism, and unpleasant taste. Metabolically stable analogs are structural modifications of a parent drug designed to be less susceptible to metabolic degradation, thereby prolonging their duration of action and potentially reducing the formation of toxic metabolites.

Hypothetical Prodrug Strategies for this compound

Given the 4-pyridone structure of this compound, several prodrug strategies could theoretically be explored to enhance its physicochemical and pharmacokinetic properties. The primary site for derivatization would likely be the nitrogen atom of the pyridone ring.

Ester and Carbamate Prodrugs: If poor membrane permeability is an issue, the polarity of the N-H group could be masked by creating ester or carbamate linkages. For instance, acylation of the nitrogen with a lipophilic acyl group could create an N-acylpyridone, which might exhibit improved passive diffusion across biological membranes. The choice of the acyl group would be critical to ensure it is readily cleaved by esterases in the plasma or target tissues to release this compound.

Phosphate Prodrugs for Improved Solubility: In cases where aqueous solubility is a limiting factor, a phosphate group could be attached to the pyridone moiety. Phosphate esters are known to significantly increase water solubility and are often cleaved by alkaline phosphatases in the body.

Amino Acid Conjugates: Conjugation with amino acids can be a versatile strategy to improve solubility and/or utilize specific amino acid transporters for enhanced absorption. An amino acid could be linked to the this compound structure via a cleavable linker.

Hypothetical Strategies for Metabolically Stable Analogs of this compound

To design metabolically stable analogs of this compound, it is first essential to identify the "soft spots" in the molecule that are prone to metabolic attack. Since this information is not available, one can only speculate on potential modifications based on common metabolic pathways for aromatic and heterocyclic compounds.

Deuteration: A common strategy to slow down metabolism at a specific site is to replace hydrogen atoms with deuterium. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can reduce the rate of enzymatic cleavage by cytochrome P450 enzymes. If, for example, the pyridone ring were susceptible to oxidation, deuteration at specific positions on the ring could enhance metabolic stability.

Introduction of Halogens: The introduction of fluorine or chlorine atoms at metabolically labile positions can also block metabolism. These bulky and electron-withdrawing groups can sterically hinder the approach of metabolic enzymes or deactivate the ring towards oxidative metabolism.

Ring Modifications: While more synthetically challenging, modifications to the pyridone ring itself could be explored. However, such changes would need to be carefully considered to ensure that the essential pharmacophoric features of this compound are retained.

The following interactive table presents hypothetical examples of this compound derivatives and the potential improvements they might offer.

| Derivative Name | Modification | Potential Advantage | Rationale |

| This compound-acetate | Acetyl group on pyridone nitrogen | Improved membrane permeability | Increased lipophilicity |

| This compound-phosphate | Phosphate group on pyridone oxygen | Increased aqueous solubility | High polarity of the phosphate group |

| This compound-valinate | Valine conjugated to the molecule | Enhanced absorption | Potential for active transport |

| d2-Iopydone | Deuterium atoms on the pyridone ring | Increased metabolic stability | Kinetic isotope effect slowing C-H bond cleavage |

| 5-Fluoro-Iopydone | Fluorine atom at the 5-position | Blocked metabolic oxidation | Steric and electronic effects of fluorine |

It must be reiterated that the strategies and examples discussed above are purely theoretical. The rational design of prodrugs and metabolically stable analogs of this compound would necessitate extensive experimental investigation, beginning with the elucidation of its metabolic fate and pharmacokinetic profile.

Pharmacological and Mechanistic Investigations of Iopydone

Molecular Mechanisms of Action as a Contrast Agent

Iopydone functions as a contrast agent by altering the way X-rays interact with tissues in the body. This alteration is primarily due to the high atomic number of iodine (Z=53) compared to most biological tissues radiopaedia.org.

Interactions with X-ray Radiation and Opacification Principles

The primary interaction responsible for image contrast in diagnostic radiography is the photoelectric effect howradiologyworks.com. This effect occurs when an incoming X-ray photon interacts with an inner-shell electron of an atom, and the photon's energy is completely absorbed, ejecting the electron howradiologyworks.com. The probability of the photoelectric effect is highly dependent on the atomic number (Z) of the material and the energy of the incoming photons; it is more likely to occur with lower energy photons and materials with higher atomic numbers cancernetwork.com.

Iodine's high atomic number makes it an effective attenuator of X-rays through the photoelectric effect radiopaedia.org. When this compound is present in tissues or vessels, the iodine atoms absorb a greater proportion of the incident X-rays compared to the surrounding lower-atomic-number tissues. This differential absorption results in fewer X-rays passing through the areas containing this compound, creating a contrast on the radiographic image patsnap.com. The degree of radiopacity is directly related to the concentration of iodine nih.gov. The k-shell binding energy of iodine (33.2 keV) is close to the average energy of X-rays used in diagnostic radiography, further enhancing the likelihood of photoelectric absorption radiopaedia.org.

Cellular and Subcellular Distribution Patterns

While specific detailed studies on the cellular and subcellular distribution patterns of this compound were not extensively found, the general principles of contrast agent distribution and studies on other compounds provide relevant context. Iodinated contrast agents, when administered intravascularly, rapidly disperse into the bloodstream and distribute into the extracellular fluid space due to their capillary permeability nih.gov. Their distribution can be influenced by factors such as molecular size, lipophilicity, and interactions with cellular components csic.es. Studies on the subcellular distribution of various compounds indicate that localization can occur in different organelles, including the cytosol, membranes, lysosomes, and endoplasmic reticulum, depending on the compound's properties and the cell type nih.govnih.govmdpi.com. For instance, some compounds have shown predominant localization in soluble fractions and cell walls mdpi.com, while others are found in neuronal cytosol and intracellular membranes nih.gov. The lipophilic character and partition coefficient of molecules can influence their cell permeability and subcellular distribution csic.es.

Comparative Pharmacology with Other Iodinated Contrast Agents

This compound belongs to the class of iodinated contrast agents, which are widely used in radiographic imaging nih.gov. These agents are broadly classified as ionic or nonionic, and monomeric or dimeric, based on their chemical structure nih.gov. The pharmacological properties, including radiopaque characteristics, bioavailability, and biodistribution, can vary among these different types of agents.

Assessment of Radiopaque Properties

The radiopaque property of iodinated contrast agents is directly related to their iodine content nih.gov. Agents with higher iodine concentration per unit volume generally provide greater attenuation of X-rays and thus higher contrast radiopaedia.org. The effectiveness of a contrast agent in providing radiopacity can be assessed by comparing the image contrast generated at equivalent iodine concentrations mdpi.com. Studies evaluating radiopaque materials often compare their performance to standards like aluminum wedges mdpi.commdpi.com. The incorporation of iodine into different matrices, such as polymers, has been shown to increase radiopacity, with the contrast increasing with higher iodine content mdpi.com.

Bioavailability and Biodistribution Studies

Bioavailability refers to the proportion of an administered substance that reaches the systemic circulation bits-pilani.ac.in. Biodistribution describes how a substance is distributed throughout the body's tissues and organs nih.gov. For iodinated contrast agents, these properties are crucial for their efficacy and safety. Upon intravascular administration, iodinated contrast agents typically distribute rapidly into the extracellular space nih.gov. The route of administration significantly impacts bioavailability; intravascular injection provides 100% systemic bioavailability, while oral or rectal administration results in distribution primarily within the gastrointestinal tract radiologyinfo.org. Studies on the biodistribution of various compounds have shown that distribution patterns can vary depending on the compound's properties and the presence of delivery systems nih.gov. Some compounds may accumulate predominantly in specific organs like the liver and kidney, while others may show increased concentration in target tissues with the use of delivery systems nih.govnih.gov.

Electrochemical Behavior and Analytical Determination of this compound

Polarographic and Voltammetric Characterization

Electrochemical methods, such as polarography and voltammetry, are valuable tools for characterizing the redox behavior of electroactive compounds like this compound. This compound, being a polyiodinated compound, is known to be reducible at the Dropping Mercury Electrode (DME). fabad.org.tr This reducibility is a key aspect of its electrochemical characterization.

Polarography, specifically direct current (DC) polarography, involves measuring the current-voltage curves obtained with a DME. For reducible compounds, a characteristic wave is observed, and the potential at which the current reaches one-half of its limiting value, the half-wave potential (E₁/₂), serves as a qualitative marker for the compound's structure in a given supporting electrolyte. fabad.org.tr The limiting current, which is the maximum current reached after the diffusion layer is fully developed, is often proportional to the concentration of the reducible species, enabling quantitative analysis. fabad.org.tr

Voltammetry encompasses techniques that record current-voltage curves using electrodes with non-renewed surfaces, although the term is also broadly used to include methods employing dropping mercury electrodes (polarography). fabad.org.tr Techniques such as linear sweep voltammetry (LSV) and cyclic voltammetry (CV) utilize varying potential scans to study electrochemical processes. fabad.org.tr In CV, a triangular voltage scan is applied, and the resulting current-voltage curve can reveal information about the reversibility of the electrochemical reaction through the observation of reduction and oxidation peaks. als-japan.comneware.netjecst.orglibretexts.orgbiologic.net Key parameters obtained from cyclic voltammograms include anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc). neware.netresearchgate.net The peak potential is indicative of the potential at which a redox reaction occurs, while the peak current is related to the reaction rate and analyte concentration. neware.netbiologic.net

The electrochemical behavior of organic compounds, including their reduction and oxidation potentials and currents, is significantly influenced by factors such as pH and the composition of the supporting electrolyte. fabad.org.tr This is primarily because electron transfer reactions in protic solvents, such as aqueous solutions, are often coupled with proton transfer processes that can occur before, after, or in between electron transfers. fabad.org.tr

Electrochemical Sensing and Quantification Methods

The electroactivity of this compound allows for the development of electrochemical methods for its sensing and quantitative determination. Quantitative voltammetry relies on the relationship between the measured current (limiting current in polarography or peak current in voltammetry) and the concentration of the electroactive species. fabad.org.trbrainkart.com

Various voltammetric techniques can be employed for quantitative analysis, each offering different advantages in terms of sensitivity and resolution. Differential pulse polarography (DPP) and square wave polarography (SWP) are pulse techniques that can provide improved sensitivity and better resolution of closely occurring waves compared to classical DC polarography, making them suitable for analyzing lower concentrations or complex mixtures. fabad.org.tr Similarly, differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are utilized with solid electrodes for quantitative purposes. libretexts.orgresearchgate.netmjcce.org.mk

The quantitative application of voltammetry involves measuring the limiting or peak current under optimized conditions and relating it to the analyte concentration through calibration curves. brainkart.com The total measured current in a voltammetric experiment comprises the faradaic current from the analyte's redox reaction and a background or residual current, which includes contributions from impurities and charging current. brainkart.com Minimizing the residual current and applying appropriate correction methods are crucial for accurate quantitative analysis. brainkart.com

Electrochemical detection (ECD) can be coupled with separation techniques like high-performance liquid chromatography (HPLC) for the sensitive and selective quantification of electroactive compounds. biologic.netgoogleapis.com Compared to detection methods like UV detection, electrochemical detection can offer significantly lower limits of quantification for certain substances. googleapis.com

Key performance indicators for electrochemical sensing and quantification methods include the linear dynamic range, the limit of detection (LOD), and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mjcce.org.mknih.gov Achieving low LOD and LOQ values is essential for the determination of analytes present at trace levels.

While the general principles and techniques for electrochemical sensing and quantification of electroactive drugs are well-established and applicable to compounds like this compound, specific details on the development and validation of dedicated electrochemical sensors or quantification methods specifically for this compound, including reported detection limits or linear ranges, were not extensively detailed in the immediate search results. However, the inherent reducibility of this compound indicates its potential for analysis using these sensitive electrochemical approaches. fabad.org.tr

In Vitro Research on Iopydone

Cellular Permeability and Transport Mechanisms

The ability of a compound to cross the cell membrane is a fundamental determinant of its biological activity. In vitro models are essential for elucidating whether a compound like Iopydone can enter cells and the mechanisms governing this process. nih.gov

Cellular transport mechanisms are broadly categorized as passive or active. wikipedia.orgkhanacademy.org Passive transport does not require cellular energy and includes simple diffusion, facilitated diffusion, and osmosis. nih.govpearson.com Simple diffusion involves the direct movement of small, hydrophobic molecules across the lipid bilayer, down their concentration gradient. nih.gov Facilitated diffusion also follows the concentration gradient but requires the aid of membrane proteins, such as channel or carrier proteins, to transport substances that cannot easily cross the lipid bilayer on their own. libretexts.org

Active transport, in contrast, requires energy, typically in the form of ATP, to move molecules against their concentration gradient. wikipedia.orgkhanacademy.org This process is mediated by specific carrier proteins. khanacademy.org

Standard in vitro methods to assess permeability often utilize cell-based assays, such as those employing Caco-2 or MDCK cell monolayers, which form tight junctions and serve as a model for intestinal or kidney epithelium, respectively. nih.gov The transport of a test compound across these monolayers is measured to determine its permeability characteristics.

Table 1: Overview of Cellular Transport Mechanisms

| Transport Mechanism | Energy Requirement | Protein Carrier | Movement Relative to Concentration Gradient | Example Molecules |

|---|---|---|---|---|

| Simple Diffusion | No | No | Down | Small, nonpolar molecules (O₂, CO₂) |

| Facilitated Diffusion | No | Yes | Down | Ions, glucose |

| Active Transport | Yes | Yes | Against | Ions, amino acids |

Effects on Cell Viability and Proliferation in Culture Systems

A critical aspect of in vitro analysis is to determine a compound's effect on cell health. Assays for cell viability and proliferation are used to assess whether a compound is cytotoxic (kills cells) or cytostatic (inhibits cell growth). nih.gov

A variety of assays are available to measure cell viability, each with a different underlying principle. abcam.com Common methods include:

Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product. nih.gov

Resazurin Assay: This fluorescent assay also measures metabolic activity, where viable cells reduce the blue resazurin to the pink, fluorescent resorufin. nih.gov

ATP Assay: This luminescent assay quantifies the amount of ATP present, which is a marker of metabolically active, viable cells. sigmaaldrich.com

Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays use dyes that are excluded by the intact membranes of live cells but can enter and stain dead cells. thermofisher.com

Cell proliferation assays measure the rate of cell division. nih.gov This can be assessed by direct cell counting over time or by using markers of DNA synthesis, such as the incorporation of bromodeoxyuridine (BrdU). sigmaaldrich.com

Interactions with Biological Macromolecules and Cellular Components

The biological effects of a compound are often mediated by its interaction with specific macromolecules, such as proteins and nucleic acids. nih.gov In vitro techniques are employed to identify these interactions and characterize their nature and strength.

Protein-protein interactions are fundamental to many cellular processes, and a compound can exert its effect by modulating these interactions. nih.gov Techniques to study the interaction of a compound with proteins include:

Pull-down Assays: These assays can identify if a compound interacts with a specific protein by using a "bait" protein to "pull down" its binding partners from a cell lysate. springernature.com

Surface Plasmon Resonance (SPR): This technique can measure the binding affinity and kinetics between a compound and a protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a compound to a protein, providing information on the thermodynamics of the interaction.

Interactions with other cellular components, such as lipids in the cell membrane or nucleic acids, can also be investigated using various biophysical and biochemical techniques.

Metabolic Pathways and Biotransformation in Cellular Models

Biotransformation is the process by which the body chemically alters foreign compounds (xenobiotics), including drugs. nih.gov This metabolism primarily occurs in the liver and is divided into Phase I, Phase II, and Phase III reactions. nih.gov In vitro models are crucial for predicting the metabolic fate of a compound in the body. mdpi.com

Phase I Metabolism: These reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups. nih.gov The cytochrome P450 (CYP) enzyme system is a major player in Phase I metabolism. nih.gov

Phase II Metabolism: In these reactions, the parent compound or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione, to increase its water solubility and facilitate excretion. nih.gov

Phase III Metabolism: This phase involves the transport of the metabolites out of the cell. nih.gov

In vitro systems for studying metabolism include: mdpi.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs. mdpi.com

S9 Fractions: These are subcellular fractions that contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. mdpi.com

Hepatocytes: Intact liver cells, either freshly isolated or cryopreserved, provide a more complete metabolic system, containing a full complement of metabolic enzymes and cofactors. mdpi.com

By incubating a compound like this compound with these in vitro systems and analyzing the resulting metabolites, researchers can identify the metabolic pathways involved and the enzymes responsible for its biotransformation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Resazurin |

| Resorufin |

| Bromodeoxyuridine (BrdU) |

| Propidium Iodide |

In Vivo Research and Animal Models

Preclinical Efficacy Studies in Animal Models

Preclinical efficacy studies in animal models are designed to determine if a compound has the desired effect in a living system. ppd.comsyncrosome.com For Iopydone, such studies would investigate its ability to perform its intended function, likely related to its properties as a contrast agent given its chemical structure containing iodine. nih.govuni.lu These studies often involve administering the compound to animals and observing the resulting effects, utilizing various techniques to measure outcomes. syncrosome.com

Radiographic Visualization in Specific Organ Systems

Given the iodine content in this compound, a primary area of preclinical efficacy study involves its use for radiographic visualization. Animal models are employed to assess how effectively this compound enhances contrast in specific organ systems during imaging procedures. This involves administering this compound and then using radiographic techniques (such as X-ray or fluoroscopy) to visualize organs and tissues. The degree and clarity of visualization in different organs provide data on the compound's efficacy as a contrast agent in a biological context. Studies might focus on specific systems where contrast is needed, such as the vascular system, urinary tract, or other cavities, depending on the intended application of this compound.

Time-Dependent Distribution and Clearance

Understanding how this compound distributes throughout the body and how it is cleared over time is crucial in preclinical studies. altasciences.com Animal models allow for the investigation of the compound's journey after administration, tracking its concentration in different tissues and biological fluids over specific time points. This provides data on its absorption, distribution, metabolism, and excretion (ADME) profile in a living system. ppd.comaltasciences.com Clearance studies measure the rate at which the compound is eliminated from the body, often focusing on the primary routes of excretion, such as the kidneys or liver. altasciences.commsdvetmanual.com Time-dependent studies help determine the duration of the compound's presence in the body and how quickly it is removed. nih.gov

Evaluation of Systemic and Local Physiological Responses

In vivo research with this compound also involves evaluating the systemic and local physiological responses it elicits in animal models. This includes monitoring various physiological parameters to detect any changes or effects caused by the compound. frontiersin.orgaleksandrinaskv.com Systemic responses could involve changes in heart rate, blood pressure, or other whole-body effects. Local responses would be specific to the site of administration or the tissues where the compound accumulates, such as irritation or tissue reactions. These evaluations help to understand the compound's interaction with biological systems beyond its primary function.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Pharmacokinetics (PK) and pharmacodynamics (PD) are fundamental aspects characterized in preclinical animal studies. altasciences.comalimentiv.com Pharmacokinetics describes what the animal's body does to the drug, including its absorption, distribution, metabolism, and excretion over time. altasciences.comallucent.com Pharmacodynamics describes what the drug does to the animal's body, detailing the biological and physiological effects of the compound and its mechanism of action. ppd.comaltasciences.comallucent.com Characterizing the PK/PD profile of this compound in preclinical species helps to understand the relationship between the concentration of the compound in the body and the observed effects. allucent.comnih.gov This involves measuring drug concentrations in biological samples over time and correlating these with observed responses. nih.gov

Histopathological and Morphological Assessments

Histopathological and morphological assessments are conducted in animal studies to examine the microscopic and macroscopic effects of this compound on tissues and organs. mdpi.comnih.govup.pt Histopathology involves the microscopic examination of tissue samples to identify any cellular or structural changes induced by the compound. mdpi.com Morphological assessments involve the examination of the form and structure of organs and tissues, both visually and sometimes using imaging techniques, to detect any abnormalities or alterations. nih.govup.ptnih.gov These assessments provide crucial information about potential tissue-level impacts of this compound in a living system.

Clinical Research Applications and Translational Studies

Iopydone in Diagnostic Imaging Modalities

This compound, as an iodinated contrast medium, is integral to various diagnostic imaging modalities. Its ability to attenuate X-rays allows for the enhanced visualization of internal body structures, which would otherwise be difficult to distinguish from surrounding tissues.

The imaging of the respiratory system often begins with a chest radiograph (CXR), which is widely available and utilizes low levels of radiation. nih.gov For more detailed assessments, computed tomography (CT) is a noninvasive and quick method that provides geometrically correct images of lung tissue, soft tissues, cartilage, bone, and blood vessels. nih.gov The utility of CT can be significantly enhanced through the use of intravenous iodinated contrast material, which helps in the visualization of the pulmonary vasculature. nih.gov

CT angiography (CTA) is the preferred imaging test for suspected pulmonary embolism, with high sensitivity and specificity. nih.gov The technique involves the use of iodinated contrast, which must be administered with care in certain patient populations. nih.gov Another advanced technique, dual-energy CT, quantifies the amount of iodine in the lungs after a contrast injection, which can improve the detection of pulmonary embolism. nih.gov While these techniques highlight the role of iodinated contrast agents in respiratory imaging, specific research detailing this compound's application in bronchography is less prevalent in recent literature, with modern imaging having largely replaced traditional bronchography.

The detection of gastrointestinal (GI) anastomotic leakage, which is the escape of luminal contents from a defect in the bowel wall, is a critical diagnostic challenge. nih.gov The primary imaging modality for identifying these leaks is often an upper GI series using barium or an iodinated oral contrast agent. nih.gov Increasingly, CT scans with oral contrast are employed to identify leaks, demonstrating a high negative predictive value in patients with low clinical suspicion. nih.gov

In complex cases where clinical presentation and initial imaging are ambiguous, dual-energy CT can be particularly useful. This technology can confirm the presence of an iodinated contrast agent in the contents of a percutaneous drain, thereby diagnosing a leak even when the source is not clearly visible. nih.gov The detection of a GI leak is crucial as it significantly impacts patient prognosis, and its management can range from careful observation with antibiotics to surgical intervention. nih.gov

Sialography is a radiographic technique for visualizing the salivary glands and ducts. radiologykey.comuiowa.edu The procedure involves infusing a radiopaque contrast agent into the ductal system of the parotid or submandibular glands before imaging. uiowa.edujaypeedigital.com This method is a valuable diagnostic tool for pathologies such as chronic inflammatory diseases, calculi (stones), ductal strictures, and tumors. radiologykey.comjaypeedigital.com Water-soluble iodinated contrast media are typically used for routine sialography. radiologykey.comuiowa.edu

The technique provides a clear depiction of the ductal system's anatomy and is considered the method of choice for a definitive diagnosis of conditions like sialadenitis (inflammation of the salivary glands). radiologykey.com Sialography has seen a resurgence as an important minimally invasive technique, particularly with the advent of sialoendoscopic procedures for salivary gland obstructions. uiowa.edu Although magnetic resonance (MR) sialography exists as an alternative to avoid iodinated contrast, it offers poorer ductal definition and lacks the therapeutic potential of conventional sialography, where the irrigation with the contrast agent can itself be beneficial. nih.govnih.gov

| Imaging Modality | Anatomical Area | Primary Application of Iodinated Contrast | Key Findings from Research |

|---|---|---|---|

| Computed Tomography (CT) / CT Angiography (CTA) | Respiratory System | Enhancement of pulmonary vasculature to detect abnormalities. nih.gov | CTA is the standard for diagnosing pulmonary embolism; dual-energy CT can further quantify iodine uptake to improve detection. nih.govnih.gov |

| CT with Oral Contrast | Gastrointestinal Tract | Detection of anastomotic leaks by visualizing the escape of contrast from the GI tract. nih.gov | Demonstrates a high negative predictive value for ruling out leaks; dual-energy CT can confirm leaks by identifying iodine in drain fluid. nih.gov |

| Sialography | Salivary Glands and Ducts | Outlining the ductal system to diagnose obstructions, inflammation, and other pathologies. uiowa.edujaypeedigital.com | Effective for diagnosing conditions like sialadenitis and sialolithiasis; water-soluble agents are preferred. radiologykey.comuiowa.edu |

Translational Research from Preclinical to Clinical Settings

Translational research aims to bridge the gap between discoveries in basic science and their application in clinical practice, a process often described as moving from "bench-to-bedside". proventainternational.comnih.gov This involves translating fundamental research findings from laboratory settings into new therapies and diagnostic procedures that can benefit patients.

The journey from a basic science discovery to a clinical application is a multi-stage process. wisc.edu It begins with early-stage preclinical development, where a compound's efficacy is established and the Investigational New Drug (IND) process is initiated. wisc.edu This is followed by late-stage preclinical development, which includes producing a clinical-grade compound, completing required toxicity studies, and developing a clinical trial protocol for submission to regulatory bodies like the FDA. wisc.edu

This translational pathway is designed to ensure that innovations from basic research progress to clinical trials with the highest possible chance of success in terms of safety and benefit to society. nih.gov The process requires repetitive, interactive feedback between different scientific and clinical disciplines. researchgate.net Efficient collaboration between academic researchers, clinicians, and industry partners is crucial to accelerate the translation of scientific discoveries into market-ready applications that can improve patient care. flightsciencecomms.co.uknih.gov

The clinical translation of new medical compounds and technologies is fraught with challenges. A significant hurdle is the disparity between preclinical models, such as animal models, and human physiology, which can lead to a high failure rate of drug candidates in clinical trials. proventainternational.comnih.gov Nine out of ten drug candidates are estimated to fail during Phase I, II, and III clinical trials. nih.gov

Other challenges include the complexity and cost of large-scale manufacturing according to Good Manufacturing Practice (GMP) standards, navigating the regulatory approval process, and ensuring the final product is cost-effective compared to existing therapies. researchgate.netfrontiersin.orgscienceopen.com The complexity of a compound's design and the number of steps in its manufacturing process can create significant obstacles to scalable and reproducible production. researchgate.netfrontiersin.org

Despite these hurdles, significant opportunities exist. Addressing unmet clinical needs is a primary driver for translational research. proventainternational.comnih.gov For diagnostic agents, opportunities lie in developing platforms that can provide more accurate, faster, or more accessible diagnostic information. The successful translation of a compound like this compound relies on demonstrating a clear advantage in clinical settings, whether through improved image quality, better diagnostic accuracy, or utility in novel applications that enhance patient care. researchgate.net

| Aspect of Clinical Translation | Key Challenges | Key Opportunities |

|---|---|---|

| Preclinical to Clinical Bridge | Poor translatability of animal models to human physiology. proventainternational.com High failure rate in clinical trials. nih.gov | Use of innovative models (e.g., zebrafish) and genomic techniques to improve predictability. proventainternational.com Addressing specific unmet clinical needs from the outset. proventainternational.com |

| Manufacturing and Scale-Up | Complexity of synthesis for advanced agents. researchgate.net High cost of raw materials and manufacturing processes. scienceopen.com Meeting Chemistry, Manufacturing, and Controls (CMC) and GMP requirements. researchgate.net | Development of innovative and repeatable manufacturing procedures. researchgate.net Optimizing formulation parameters early in the design process. scienceopen.com |

| Regulatory and Economic Factors | Navigating a complex and lengthy regulatory approval process. wisc.edu High overall cost of development. nih.gov | Collaboration with regulatory bodies to streamline approval for promising technologies. Gaining intellectual property protection (patents) to ensure successful translation. wisc.edu |

Regulatory Science and Clinical Study Design Considerations

Regulatory science in the context of a compound like this compound would involve the development and application of scientific principles and tools to support the evaluation of its quality, safety, and efficacy for regulatory decision-making. This encompasses a range of activities from preclinical testing to post-market surveillance. The design of clinical studies for imaging agents is critical for generating the robust data needed for regulatory approval and to guide clinical use.

For an iodinated contrast agent, regulatory bodies such as the U.S. Food and Drug Administration (FDA) would require a comprehensive dossier of information, typically submitted through an Investigational New Drug (IND) application before clinical trials can commence, and a New Drug Application (NDA) for marketing approval. fda.govfda.gov The clinical development program would be designed to systematically evaluate the compound's properties.

Clinical study design for a contrast agent like this compound would typically follow a phased approach:

Phase I: Small studies in healthy volunteers to assess initial safety and pharmacokinetics.

Phase II: Studies in patients to evaluate the agent's diagnostic efficacy in specific imaging procedures, further assess safety, and determine the optimal dose range.

Phase III: Large-scale, multicenter trials to confirm diagnostic efficacy and safety in a broader patient population, often comparing the new agent to an existing standard.

Key considerations in the design of these trials include the selection of appropriate patient populations, the definition of primary and secondary endpoints to measure diagnostic performance (e.g., sensitivity, specificity, image quality), and the statistical methods for data analysis.

Ethical Frameworks for Clinical Research

The ethical conduct of clinical research involving any investigational agent, including this compound, is paramount and is governed by internationally recognized principles. These frameworks are designed to protect the rights, safety, and well-being of human research participants. scribbr.com

The foundational ethical principles guiding such research include:

Respect for Persons: This principle requires that individuals are treated as autonomous agents and that those with diminished autonomy are entitled to protection. It is operationalized through the process of informed consent, where potential participants are provided with comprehensive information about the study before deciding whether to participate. scribbr.com

Beneficence: This principle entails an obligation to maximize potential benefits and minimize possible harms. scribbr.com Researchers must ensure that the study design is sound and that any potential risks to participants are justified by the anticipated benefits to the individual or to society.

Justice: This principle concerns the fair distribution of the benefits and burdens of research. The selection of research participants should be equitable, avoiding the exploitation of vulnerable populations. scribbr.com

Institutional Review Boards (IRBs) or Independent Ethics Committees (IECs) are responsible for reviewing and approving clinical trial protocols to ensure that these ethical principles are upheld. They scrutinize all aspects of the study, including the scientific rationale, the risk-benefit assessment, the informed consent process, and the provisions for protecting participant privacy and confidentiality.

Methodological Rigor in Clinical Trials

Methodological rigor is essential to ensure that the results of clinical trials are valid, reliable, and free from bias. For a diagnostic agent like this compound, this rigor underpins the confidence that regulatory agencies and clinicians have in its performance.

Key elements of methodological rigor in clinical trials of imaging agents include:

Blinding and Randomization: Whenever feasible, studies should be designed as randomized and blinded trials to minimize bias. In the context of imaging, this can involve blinding the radiologists who interpret the images to the specific contrast agent used or to other clinical information.

Standardized Imaging Protocols: To ensure consistency across different study sites and patients, it is crucial to have standardized protocols for image acquisition, processing, and analysis. This helps to reduce variability that could obscure the true performance of the contrast agent.

Independent and Centralized Image Review: Having images reviewed by independent readers who are unaware of the clinical outcomes can help to reduce interpretation bias. Centralized review, where all images are assessed at a single location, can further enhance consistency.

Well-Defined Endpoints: The primary and secondary endpoints of the study must be clearly defined before the trial begins. For a contrast agent, these endpoints would relate to measures of diagnostic accuracy, such as the ability to detect or characterize a specific pathology.

The table below outlines key considerations for ensuring methodological rigor in clinical trials of imaging agents.

| Methodological Consideration | Rationale |

| Randomized Controlled Trial (RCT) Design | Minimizes selection bias and provides the highest level of evidence. |

| Blinding of Investigators and Participants | Reduces performance and detection bias. |

| Standardized Image Acquisition Protocols | Ensures consistency and comparability of imaging data across sites. |

| Independent and Blinded Image Interpretation | Minimizes bias in the assessment of imaging endpoints. |

| Pre-specified Primary and Secondary Endpoints | Prevents data-driven conclusions and ensures the study answers the intended research questions. |

| Appropriate Statistical Analysis Plan | Ensures that the study is adequately powered and that the data are analyzed correctly. |

By adhering to these principles of regulatory science, ethical conduct, and methodological rigor, the clinical development of a compound like this compound can provide the necessary evidence to support its potential use in clinical practice.

Toxicological and Safety Research

Acute and Subacute Toxicity Studies

Acute toxicity studies generally involve administering a single dose of a substance to animals to observe immediate symptoms and assess toxicity levels japsonline.com. Subacute toxicity studies follow acute tests, providing additional insights into the effects of repeated doses over a shorter duration, typically 14 or 28 days japsonline.comikm.mkbvsalud.org. These studies aim to determine the doses to be tested for longer-term toxicity assessments ikm.mk.

In acute toxicity tests, animals are typically observed for a set period, such as 14 days, after a single administration of the test substance researchgate.netnih.gov. Observations include signs of toxicity and mortality researchgate.net. The dose that results in mortality, or the lowest lethal dose, is a key finding researchgate.net. For substances where the lethal dose 50% (LD50) is known, a confirmatory test may be performed researchgate.net. Some studies have reported no lethal effects or toxic signs in acute toxicity studies at specific high doses bvsalud.orgnih.gov. The LD50 is estimated to be above a certain threshold if no mortality is observed at the highest tested dose bvsalud.orgnih.gov.

Subacute toxicity studies involve repeated daily administration of the substance to animals for a defined period, such as 14 or 28 days japsonline.combvsalud.org. During this period, various parameters are monitored daily, including changes in body weight, food and water consumption, and clinical signs of toxicity affecting the skin, fur, mucous membranes, respiratory and cardiovascular systems, behavior, and motor activity ikm.mkbvsalud.org. Hematological and urine tests are also commonly performed ikm.mk. At the end of the study, histological examinations are conducted to identify potential adverse effects on organs ikm.mk. Some subacute studies have reported no mortality or abnormalities in clinical signs, body weight, food consumption, relative organ weight, and hematological parameters at tested doses nih.gov. However, other studies on different substances in subacute settings have revealed altered blood parameters, such as elevated liver and kidney enzymes, and decreased hemoglobin and hematocrit levels japsonline.com. Histopathological findings in such studies have included mild inflammation and congestion in organs like the liver and kidneys japsonline.com.

Organ-Specific Toxicological Profiles

Toxicological research also focuses on the potential for a compound to cause harm to specific organs or organ systems.

Biomarker Identification for Toxicity Assessment

Biomarkers play a crucial role in toxicity assessment by providing indicators of exposure and potential adverse effects nih.gov. In safety studies, biomarkers can be observed after treatment to identify drug-induced adverse effects nih.gov. Two types of biomarkers are often considered: biomarkers of susceptibility and biomarkers of response nih.gov. Biomarkers of susceptibility can help identify subpopulations that may be more prone to drug-induced organ toxicity, while biomarkers of response indicate that a toxic effect has occurred nih.gov. Identifying predictive biomarkers for treatment determination can be dependent on the prevalence of a susceptible subpopulation nih.gov. Genomic assays can be conducted in safety studies to aid in biomarker identification nih.gov.

Risk Assessment and Mitigation Strategies

Risk assessment can be qualitative, semi-quantitative, or quantitative, considering factors such as probability, severity, exposure, and vulnerability dataguard.com. Prioritizing risks based on their likelihood and potential impact is a crucial step 360factors.comtechtarget.com.

Risk mitigation is an essential part of risk assessment, focusing on developing and implementing strategies to minimize or eliminate identified risks dataguard.comtechtarget.com. Mitigation strategies can include implementing controls, developing contingency plans, or transferring risk dataguard.com. Effective risk mitigation does not necessarily eliminate all risk but aims to manage it within an acceptable level, often referred to as an organization's risk appetite techtarget.com. Planning for risk mitigation involves analyzing identified risks to determine the likelihood of occurrence and potential impact, and then creating a priority list techtarget.com. Control and management of risk involve documenting planned actions, testing their appropriateness, and implementing them techtarget.com. Regular review and updating of risk assessments and mitigation strategies are also important dataguard.com.

While the general principles of risk assessment and mitigation are well-established and described in the search results, specific details regarding the risk assessment and mitigation strategies developed specifically for Iopydone are not present in the provided information.

Advanced Research Methodologies and Techniques

Computational Chemistry and Modeling of Iopydone

Computational chemistry utilizes computer simulations to analyze and predict the behavior of molecules, offering a powerful, non-experimental approach to understanding chemical properties and interactions. hitgen.comcompchem.nl These methods can significantly accelerate the drug discovery process by modeling molecular properties and predicting potential biological activities. hitgen.comnih.gov For a compound like this compound, computational tools can elucidate its electronic structure, conformational possibilities, and potential interactions with biological targets.

Advanced computational approaches include physics-based atomistic modeling, which encompasses Molecular Dynamics (MD) and Quantum Mechanics (QM), as well as Machine Learning (ML) and Artificial Intelligence (AI) models. abbvie.com These techniques are instrumental in designing and progressing compounds with optimal properties. abbvie.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.orglongdom.org The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular features. longdom.org These models mathematically express the relationship between a molecule's physicochemical properties and its activity, allowing for the prediction of the activity of new, unsynthesized compounds. wikipedia.org

A QSAR study typically involves the following steps:

Data Set Selection: A group of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity). nih.gov

Model Development: A mathematical model is created to establish a correlation between the descriptors and the biological activity. longdom.org

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

In the context of this compound, a QSAR study could be hypothetically designed to explore analogues for enhanced properties, such as improved binding affinity to a specific biological target or reduced toxicity. By analyzing a series of related iodinated pyridone structures, researchers could identify key molecular features that govern their activity.

Table 1: Hypothetical QSAR Descriptors for this compound Analogues

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| cLogP | Calculated Logarithm of the Partition Coefficient | Represents the hydrophobicity of the molecule, which can affect membrane permeability and binding to hydrophobic pockets in proteins. |

| Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. | Relates to the steric fit of the molecule within a receptor binding site. nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Influences hydrogen bonding capacity and permeability across biological membranes. |

| Dipole Moment | A measure of the separation of positive and negative charges. | Affects electrostatic interactions with target macromolecules. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This table represents the types of descriptors that would be used in a QSAR study of this compound and its analogues. The data is illustrative of the methodology.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. youtube.com By applying the laws of motion to a molecular system, MD simulations can provide a detailed, atomistic view of how molecules behave and interact with their environment. youtube.comnih.gov This method is particularly valuable for studying dynamic processes such as protein-ligand binding, conformational changes in molecules, and the solvation of compounds. nih.govmdpi.com

For this compound, MD simulations could be employed to:

Investigate Binding Modes: Simulate the interaction of this compound with potential biological targets to understand the specific binding orientation and key intermolecular forces involved.

Study Solvation Effects: Analyze how this compound interacts with water molecules, which is crucial for understanding its solubility and behavior in biological fluids.

Assess Conformational Flexibility: Explore the different shapes (conformations) that the this compound molecule can adopt and their relative energies.

The simulation process involves defining an initial set of coordinates for all atoms in the system and then calculating the forces acting on them. By iteratively solving Newton's equations of motion, the trajectory of each atom is tracked over a specific time period, generating a dynamic movie of molecular motion. youtube.com

High-Throughput Screening for Novel this compound Applications

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govopentrons.comazolifesciences.com This methodology allows researchers to efficiently identify "hits"—compounds that show a desired effect on a biological target—from large compound libraries. azolifesciences.com While this compound is known as a diagnostic agent, HTS could be used as a repurposing strategy to discover entirely new therapeutic applications. nih.gov

The HTS workflow generally consists of:

Target Identification: A biologically relevant target, such as a protein or a specific cellular pathway, is selected. opentrons.com

Assay Development: A robust and sensitive assay is designed to measure the effect of compounds on the target. This could be a biochemical assay using purified proteins or a cell-based assay using live cells. opentrons.com

Screening: The compound library is tested using the automated assay system. azolifesciences.com

Data Analysis: The large volume of data generated is analyzed to identify active compounds and eliminate false positives. youtube.com

A hypothetical HTS campaign for this compound could involve screening it and its derivatives against a diverse panel of biological targets, such as enzymes or receptors implicated in various diseases. The goal would be to uncover unexpected biological activities that could lead to new therapeutic uses.

Table 2: Example of a High-Throughput Screening Cascade for this compound

| Stage | Description | Purpose | Example Assay |

|---|---|---|---|

| Primary Screen | Initial screening of a large compound library at a single concentration. | To identify all compounds with any level of activity ("hits"). | Fluorescence-based enzyme inhibition assay. |

| Hit Confirmation | Re-testing of initial hits to confirm their activity and rule out experimental errors. | To verify the activity of the primary hits. | Repeat of the primary assay with fresh compound samples. |

| Counter-Screen | Testing hits in assays designed to identify compounds that interfere with the assay technology. | To eliminate false positives that are not true inhibitors of the target. youtube.com | An assay lacking the target enzyme to check for non-specific fluorescence. |

| Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50). | To quantify the potency of the active compounds. | Serial dilution of the hit compound in the primary assay. |

This table illustrates a typical workflow for an HTS campaign. The assays mentioned are examples of what could be used to screen for novel applications of a compound like this compound.

Integration of Omics Technologies in this compound Research

Omics technologies involve the large-scale study of biological molecules. nih.gov Proteomics focuses on the entire set of proteins (the proteome), while metabolomics studies the complete set of small-molecule metabolites. cornell.edunih.gov Integrating these technologies can provide a comprehensive, systems-level understanding of how a compound like this compound affects cellular processes. nih.gov

By exposing cells or organisms to this compound and then analyzing the resulting changes in their proteome and metabolome, researchers can gain insights into its mechanism of action, identify potential biomarkers of exposure or effect, and uncover off-target interactions. nih.gov

Proteomics: This involves identifying and quantifying the abundance of thousands of proteins in a sample. olobion.aicogentech.it Following exposure to this compound, changes in the levels of specific proteins could indicate which cellular pathways are being affected. For example, an increase in stress-response proteins might suggest a particular cellular impact. cornell.edu

Metabolomics: This technique profiles a wide range of small molecules, such as sugars, lipids, and amino acids. cornell.edu Changes in the metabolic profile after this compound exposure can reveal alterations in biochemical pathways, providing a functional readout of the cellular state. nih.govnih.gov

Table 3: Potential Omics-Based Findings in this compound Research

| Omics Technology | Type of Data Generated | Potential Biological Insight |

|---|---|---|

| Proteomics | Relative quantification of thousands of proteins. | Identification of protein pathways (e.g., signaling, metabolism) altered by this compound. Discovery of potential protein targets or off-targets. |

| Metabolomics | Relative quantification of hundreds of metabolites. | Understanding of how this compound affects cellular metabolism and energy production. Identification of metabolic biomarkers related to the compound's effects. |

This table outlines the kind of information that proteomics and metabolomics studies could hypothetically generate in the investigation of this compound's biological effects.

Advanced Analytical Techniques for this compound Detection and Quantification

The accurate detection and quantification of this compound in various matrices, such as biological fluids and environmental samples, is essential for pharmacokinetic studies and quality control. Advanced analytical methods offer high sensitivity, selectivity, and precision for this purpose.

The primary methods for analyzing complex chemical compounds rely on mass spectrometry coupled with liquid chromatography (LC-MS/MS). nih.govcogentech.itnih.gov These techniques are capable of separating this compound from other components in a complex mixture and then detecting it with high specificity based on its mass-to-charge ratio.

Key analytical techniques include:

High-Performance Liquid Chromatography (HPLC): Used to separate this compound from other substances in a sample before detection.

Mass Spectrometry (MS): Provides highly sensitive and specific detection of the this compound molecule. Tandem mass spectrometry (MS/MS) can be used for even greater specificity and structural confirmation. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for elemental analysis. Since this compound contains iodine, ICP-MS can be used to specifically quantify the total iodine content in a sample, which can be correlated back to the concentration of this compound. nih.gov

UV-Visible Spectroscopy: The pyridone structure in this compound absorbs ultraviolet light, allowing for its quantification using UV-Vis spectroscopy, although this method may be less specific than MS in complex matrices. researchgate.net

Table 4: Comparison of Analytical Methods for this compound Quantification

| Technique | Principle of Detection | Typical Sensitivity | Selectivity |

|---|---|---|---|

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. nih.gov | High (ng/mL to pg/mL) | Very High |

| ICP-MS | Detection of the iodine atom's mass. nih.gov | Very High (ppt to ppb) | High (for iodine) |

| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Moderate (µg/mL to ng/mL) | Moderate |

This table compares common advanced analytical techniques that could be applied to the detection and quantification of this compound.

Future Research Directions and Unexplored Avenues

Investigation of Novel Therapeutic Applications for Iopydone

The repurposing of existing drugs for new therapeutic uses is a highly efficient strategy in pharmaceutical development, as it builds on established safety profiles to reduce development time and costs. nih.govkeio.ac.jpnovapublishers.com This approach involves identifying new molecular targets or mechanisms of action for established compounds. nih.gov For a compound like this compound, this would theoretically involve screening it against various disease models to uncover any previously unknown pharmacological activity. Strategies for drug repurposing can range from computational methods that predict new drug-target interactions to phenotypic screening where the compound is tested on various cell cultures to observe its effects. nih.govkeio.ac.jp

Development of Targeted this compound Formulations

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site in the body, such as a tumor or a diseased organ, thereby increasing efficacy and minimizing off-target side effects. nih.govnih.govlongdom.org This is often achieved using nanocarriers like liposomes or nanoparticles, which can be engineered to recognize and bind to specific cells or tissues. nih.govmdpi.com These carriers can encapsulate a drug, altering its distribution in the body and protecting it from degradation. nih.gov For this compound, developing a targeted formulation would hypothetically involve encapsulating it within a nanocarrier designed to accumulate in specific tissues, which could be explored for either imaging or potential therapeutic purposes. frontiersin.org

Potential Targeting Strategies in Drug Delivery

| Targeting Strategy | Description | Potential Carrier Examples |

|---|---|---|

| Passive Targeting | Utilizes the natural tendency of nanoparticles to accumulate in tissues with "leaky" blood vessels, such as tumors (the EPR effect). nih.gov | Liposomes, Polymeric nanoparticles. mdpi.com |

| Active Targeting | Involves attaching specific ligands (e.g., antibodies, peptides) to the surface of a nanocarrier to bind to receptors overexpressed on target cells. nih.gov | Antibody-drug conjugates, Ligand-coated nanoparticles. |

| Physical Targeting | Uses external stimuli like magnetic fields, ultrasound, or changes in pH or temperature to release a drug at a specific location. mdpi.com | pH-sensitive liposomes, Magnetic nanoparticles. |

Exploration of this compound in Combination with Other Agents

Combination therapy, the use of two or more drugs together, is a cornerstone of treatment for complex diseases like cancer and hypertension. jwatch.orgvt.edufirstwordpharma.com The rationale is that drugs with different mechanisms of action can work synergistically to produce a greater effect, overcome drug resistance, or reduce the toxicity of individual agents by allowing for lower doses. vt.edu Investigating this compound in combination with other agents would require preclinical studies to identify any synergistic, additive, or antagonistic interactions. Such studies are essential to ensure that a combination is both safe and more effective than single-agent therapy. firstwordpharma.commdpi.com

AI and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by analyzing vast and complex datasets to identify patterns and make predictions. nih.govresearchgate.netresearchgate.net These technologies can accelerate research by identifying new drug candidates, predicting their properties, and optimizing clinical trials. nih.govyoutube.com

Predictive Modeling for Pharmacological Outcomes

Predictive modeling uses statistical algorithms and ML to forecast the pharmacological outcomes of a compound, such as its efficacy, toxicity, or pharmacokinetic profile. nih.govresearchgate.netkandasoft.com By training models on large datasets of known drugs and their biological effects, researchers can predict how a new or understudied molecule like this compound might behave in a biological system. researchgate.netcancer.gov This approach can de-risk drug development by identifying potentially problematic compounds early and prioritizing promising ones. kandasoft.com

Automated Synthesis Design

Sustainability and Green Chemistry Approaches in this compound Production

The 12 Principles of Green Chemistry

Waste Prevention

Atom Economy

Less Hazardous Chemical Syntheses

Designing Safer Chemicals

Safer Solvents and Auxiliaries

Design for Energy Efficiency

Use of Renewable Feedstocks

Reduce Derivatives

Catalysis

Design for Degradation

Real-time Analysis for Pollution Prevention

Inherently Safer Chemistry for Accident Prevention

Q & A

Q. What frameworks support the translation of this compound’s preclinical data to human trials?